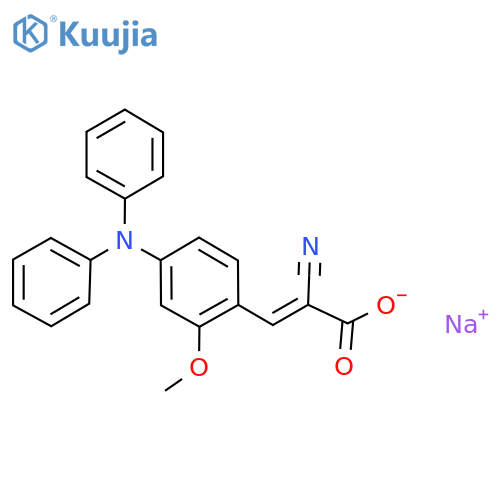

Cas no 1448314-05-3 (sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate)

1448314-05-3 structure

商品名:sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate

sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]-, sodium salt (1:1)

- sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate

-

sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-219316-0.05g |

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |

1448314-05-3 | 0.05g |

$1450.0 | 2023-09-16 | ||

| 1PlusChem | 1P02AFVA-100mg |

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |

1448314-05-3 | 95% | 100mg |

$2222.00 | 2024-06-20 | |

| 1PlusChem | 1P02AFVA-50mg |

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |

1448314-05-3 | 95% | 50mg |

$1854.00 | 2024-06-20 | |

| Enamine | EN300-219316-0.1g |

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |

1448314-05-3 | 0.1g |

$1747.0 | 2023-09-16 | ||

| Aaron | AR02AG3M-50mg |

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |

1448314-05-3 | 95% | 50mg |

$2019.00 | 2023-12-16 | |

| Aaron | AR02AG3M-100mg |

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |

1448314-05-3 | 95% | 100mg |

$2428.00 | 2023-12-16 |

sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1448314-05-3 (sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬